![molecular formula C28H25FN2O6S B11627475 prop-2-en-1-yl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627475.png)

prop-2-en-1-yl 2-{3-[(4-ethoxy-3-methylphenyl)carbonyl]-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

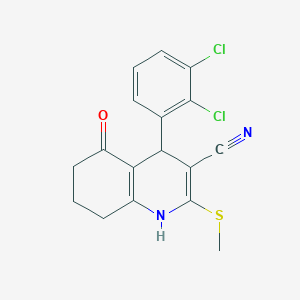

El 2-(4-fluorofenil)-4-hidroxi-5-oxo-2,5-dihidro-1H-pirrol-1-il}-4-metil-1,3-tiazol-5-carboxilato de prop-2-en-1-ilo es un compuesto orgánico complejo con posibles aplicaciones en varios campos científicos. Este compuesto presenta una estructura única que incluye múltiples grupos funcionales, como un grupo etoxi, un grupo fluorofenil, un grupo hidroxilo y un anillo de tiazol, lo que lo convierte en un objeto de interés para los investigadores en química, biología y medicina.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 2-(4-fluorofenil)-4-hidroxi-5-oxo-2,5-dihidro-1H-pirrol-1-il}-4-metil-1,3-tiazol-5-carboxilato de prop-2-en-1-ilo normalmente implica reacciones orgánicas de varios pasos. Una ruta sintética común podría incluir:

Formación del anillo de pirrol: A partir de un precursor adecuado, el anillo de pirrol se puede sintetizar mediante una síntesis de Paal-Knorr, que implica la condensación de un compuesto 1,4-dicarbonílico con una amina.

Introducción del grupo fluorofenil: Este paso se puede lograr mediante una reacción de acilación de Friedel-Crafts, donde el anillo de pirrol se acila con una cetona fluorofenil en presencia de un catalizador ácido de Lewis.

Formación del anillo de tiazol: El anillo de tiazol se puede sintetizar mediante una síntesis de tiazol de Hantzsch, que implica la ciclización de una tioamida con una halocetona.

Acoplamiento final: El paso final implica el acoplamiento del intermedio sintetizado con el 4-metil-1,3-tiazol-5-carboxilato de prop-2-en-1-ilo en condiciones adecuadas, como el uso de un reactivo de acoplamiento como DCC (diciclohexilcarbodiimida) en presencia de una base.

Métodos de producción industrial

La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y técnicas de purificación como la recristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilo, formando cetonas o aldehídos.

Reducción: Las reacciones de reducción pueden dirigirse a los grupos carbonilo, convirtiéndolos en alcoholes.

Sustitución: Los anillos aromáticos pueden sufrir reacciones de sustitución electrófila, introduciendo nuevos grupos funcionales.

Hidrólisis: El enlace éster en el compuesto se puede hidrolizar en condiciones ácidas o básicas para producir el ácido carboxílico y el alcohol correspondientes.

Reactivos y condiciones comunes

Oxidación: Reactivos como PCC (clorocromato de piridinio) o KMnO₄ (permanganato de potasio).

Reducción: Reactivos como LiAlH₄ (hidruro de aluminio y litio) o NaBH₄ (borohidruro de sodio).

Sustitución: Electrófilos como halógenos (Cl₂, Br₂) en presencia de un catalizador ácido de Lewis.

Hidrólisis: Condiciones ácidas (HCl) o condiciones básicas (NaOH).

Principales productos

Oxidación: Cetonas o aldehídos.

Reducción: Alcoholes.

Sustitución: Derivados halogenados.

Hidrólisis: Ácidos carboxílicos y alcoholes.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto se puede utilizar como un bloque de construcción para la síntesis de moléculas más complejas. Sus múltiples grupos funcionales lo convierten en un intermedio versátil en la síntesis orgánica.

Biología

En la investigación biológica, las características estructurales del compuesto pueden permitirle interactuar con varias biomoléculas, haciéndolo útil en el estudio de la inhibición enzimática o la unión al receptor.

Medicina

Las posibles propiedades farmacológicas del compuesto podrían explorarse para desarrollar nuevos medicamentos. Su estructura única podría ofrecer beneficios terapéuticos en el tratamiento de enfermedades donde se requiere la modulación de vías moleculares específicas.

Industria

En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales o como catalizador en reacciones químicas debido a su estructura compleja y reactividad.

Mecanismo De Acción

El mecanismo por el cual este compuesto ejerce sus efectos dependería de su aplicación específica. Por ejemplo, si se utiliza como fármaco, podría interactuar con enzimas o receptores específicos, inhibiéndolos o activándolos. Los objetivos moleculares podrían incluir proteínas involucradas en vías de señalización, donde el compuesto se une al sitio activo o sitios alostéricos, alterando la función de la proteína.

Comparación Con Compuestos Similares

Compuestos similares

- 2-(4-fluorofenil)-4-hidroxi-5-oxo-2,5-dihidro-1H-pirrol-1-il}-4-metil-1,3-tiazol-5-carboxilato de prop-2-en-1-ilo

- 2-(4-clorofenil)-4-hidroxi-5-oxo-2,5-dihidro-1H-pirrol-1-il}-4-metil-1,3-tiazol-5-carboxilato de prop-2-en-1-ilo

Singularidad

La singularidad del 2-(4-fluorofenil)-4-hidroxi-5-oxo-2,5-dihidro-1H-pirrol-1-il}-4-metil-1,3-tiazol-5-carboxilato de prop-2-en-1-ilo radica en su combinación específica de grupos funcionales, lo que puede conferir reactividad y actividad biológica únicas en comparación con compuestos similares. La presencia de los grupos etoxi y fluorofenil, junto con el anillo de tiazol, podría dar lugar a interacciones distintas con los objetivos biológicos o una reactividad química diferente.

Esta descripción detallada proporciona una comprensión completa del compuesto, su síntesis, reacciones, aplicaciones y singularidad en comparación con compuestos similares

Propiedades

Fórmula molecular |

C28H25FN2O6S |

|---|---|

Peso molecular |

536.6 g/mol |

Nombre IUPAC |

prop-2-enyl 2-[(3E)-3-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-2-(4-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C28H25FN2O6S/c1-5-13-37-27(35)25-16(4)30-28(38-25)31-22(17-7-10-19(29)11-8-17)21(24(33)26(31)34)23(32)18-9-12-20(36-6-2)15(3)14-18/h5,7-12,14,22,32H,1,6,13H2,2-4H3/b23-21+ |

Clave InChI |

QGRWXHKJZOUAIU-XTQSDGFTSA-N |

SMILES isomérico |

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)F)/O)C |

SMILES canónico |

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC=C)C)C4=CC=C(C=C4)F)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(E)-2-(1-benzyl-1H-indol-3-yl)ethenyl]-3-ethyl-6-iodoquinazolin-4(3H)-one](/img/structure/B11627406.png)

![N-{(E)-[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}tetrahydrothiophen-3-amine 1,1-dioxide](/img/structure/B11627409.png)

![(2Z)-6-methyl-2-({3-[4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11627413.png)

![N-benzyl-2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11627417.png)

![(5E)-3-(4-bromobenzyl)-5-[(5-bromo-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B11627428.png)

![5-(4-tert-butylphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627433.png)

![2-[(1,3-benzodioxol-5-ylmethyl)amino]-3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627434.png)

![1-[3-cyclohexyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]ethanone](/img/structure/B11627435.png)

![1-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B11627447.png)

![5-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-4-propoxyphenyl)carbonyl]-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627453.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11627455.png)

![2-(4-methoxyphenyl)-2-oxoethyl N-[(4-tert-butylphenyl)carbonyl]tryptophanate](/img/structure/B11627463.png)

![Ethyl 4-[(2,4-dimethylphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11627468.png)